1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole
Overview
Description
1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed:
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, influencing their activity and leading to biological effects . For example, docking analyses suggest binding to specific protein pockets, which may underlie its anticancer activity .
Comparison with Similar Compounds
Pyrrolidine: A saturated five-membered ring with nitrogen, widely used in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with significant biological activities.
Uniqueness: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole stands out due to its unique combination of a pyrrolidine and pyrrole ring, offering a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
1-pyrrolidin-3-yl-2,5-dihydropyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-6-10(5-1)8-3-4-9-7-8/h1-2,8-9H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKEVJFNSIBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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